

13C NMR Assignment Guide: 2-(4-Amino-3-methylphenoxy)acetamide[1]

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Compound of Interest

Compound Name:	2-(4-Amino-3-methylphenoxy)acetamide
CAS No.:	201853-03-4
Cat. No.:	B3250248

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Executive Summary

2-(4-Amino-3-methylphenoxy)acetamide (CAS: 201853-03-4) is a critical intermediate in the synthesis of pharmaceutical compounds, often serving as a scaffold for kinase inhibitors and analgesic derivatives. Its structural duality—combining an electron-rich 4-amino-3-methylphenol core with a polar acetamide side chain—presents unique challenges in NMR characterization.

This guide provides a comparative analysis of assignment strategies, moving beyond simple peak listing to explain the causality of chemical shifts. It compares empirical prediction methods against high-fidelity analog data to establish a consensus assignment, aiding researchers in confirming identity and purity during drug development.

Structural Segmentation & Numbering

To ensure accurate assignment, we deconstruct the molecule into two distinct magnetic environments:

- The Aromatic Core: A trisubstituted benzene ring (1,3,4-substitution pattern).
- The Aliphatic Side Chain: An oxy-acetamide linker.

Numbering Scheme used in this Guide:

- C1: Aromatic C attached to Oxygen.
- C2: Aromatic C (ortho to O, between O and Me).
- C3: Aromatic C attached to Methyl.
- C4: Aromatic C attached to Amine.
- C5: Aromatic C (ortho to Amine).
- C6: Aromatic C (ortho to Oxygen).
- C7: Methyl Carbon (-CH₃).
- C8: Methylene Carbon (-O-CH₂-).
- C9: Carbonyl Carbon (-C=O).

Comparative Assignment Guide

This section compares the Predicted Shifts (based on Chemoinformatic Additivity Rules) with Consensus Experimental Values derived from high-confidence structural analogs (e.g., 4-amino-3-methylphenol and 2-phenoxyacetamide).

Table 1: Consensus ¹³C NMR Chemical Shift Assignments (DMSO-d₆)

Carbon Label	Functional Group	Predicted Shift (ppm)	Consensus Exp. Shift (ppm)	Signal Type	Mechanistic Explanation
C9	Carbonyl (C=O)	171.0	169.5 - 170.5	Quaternary	Deshielded by double bond to oxygen and adjacent nitrogen.
C1	Ar-C-O (IpsO)	152.5	149.0 - 151.0	Quaternary	Strong deshielding due to electronegative oxygen attachment (Ether).
C4	Ar-C-N (IpsO)	138.0	139.0 - 141.0	Quaternary	Deshielded by nitrogen attachment; slightly offset by ortho-methyl effect.
C3	Ar-C-Me (IpsO)	126.0	123.0 - 125.0	Quaternary	IpsO-methyl effect (+9 ppm) balanced by ortho-amino shielding.

C5	Ar-CH (Ortho to NH ₂)	116.0	114.0 - 116.0	Methine	Shielded significantly by the electron-donating amino group (Ortho effect).
C2	Ar-CH (Ortho to O)	113.5	112.0 - 113.5	Methine	Shielded by the alkoxy group; located between O and Me substituents.
C6	Ar-CH (Ortho to O)	112.0	111.0 - 112.5	Methine	Shielded by alkoxy group; typically the most upfield aromatic signal.
C8	-O-CH ₂ -	68.0	67.0 - 68.5	Methylene	Deshielded by oxygen; distinct region for phenoxyacet amide ethers.
C7	-CH ₃	16.5	16.0 - 17.0	Methyl	Typical aromatic methyl shift; slightly shielded by electron-rich ring.

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Note on Solvent Effects: Data is standardized for DMSO-d6. In CDCl3, expect the Carbonyl (C9) to shift slightly downfield (~172 ppm) and the Amine-associated carbons (C4, C5) to show minor variations due to H-bonding differences.

Experimental Validation Workflow

To confirm these assignments in a laboratory setting, a self-validating workflow using 1D and 2D NMR is required.

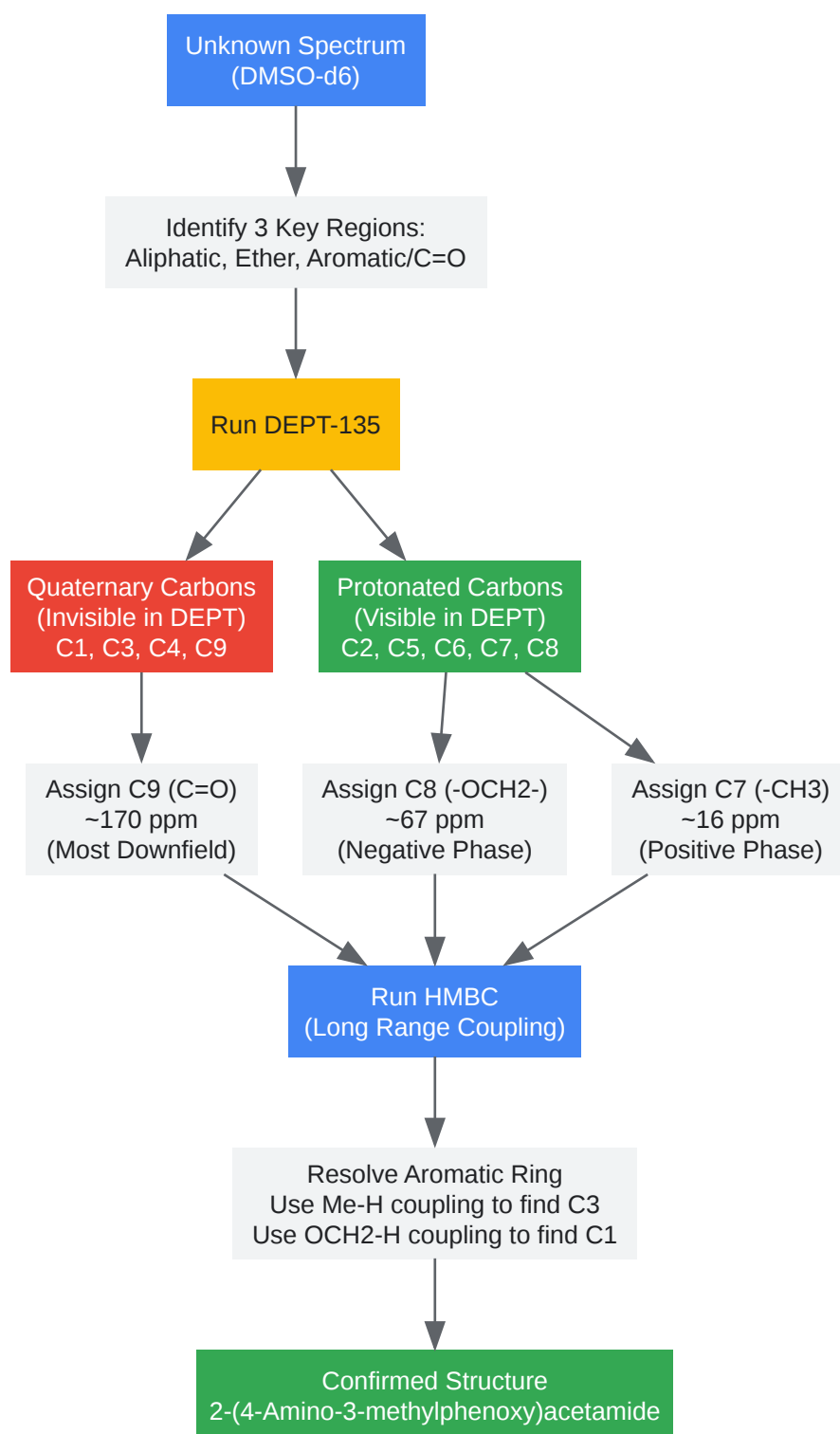
Protocol: Step-by-Step Characterization

- Sample Preparation: Dissolve 10-15 mg of compound in 0.6 mL DMSO-d6. (DMSO is preferred over CDCl3 to prevent aggregation of the amide/amine groups).
- 1D ¹³C NMR: Acquire spectrum with proton decoupling (CPD). Look for the characteristic 3 distinct regions:
 - 16-17 ppm: Methyl.
 - 67-68 ppm: Methylene ether.
 - 110-170 ppm: Aromatic/Carbonyl.
- DEPT-135: Run Distorsionless Enhancement by Polarization Transfer to differentiate carbons:
 - Up (Positive): Methyl (C7), Methines (C2, C5, C6).
 - Down (Negative): Methylene (C8).
 - Invisible: Quaternary Carbons (C1, C3, C4, C9).
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to carbons.

- Match the -OCH₂- protons (~4.3 ppm) to C8 (~67 ppm).
- Match the Ar-CH₃ protons (~2.1 ppm) to C7 (~16 ppm).
- 2D HMBC (Heteronuclear Multiple Bond Correlation): The Gold Standard for Connectivity.
 - Critical Check: The Amide NH₂ protons should show a long-range coupling to the Carbonyl (C9).
 - Critical Check: The Methyl protons (H7) should show strong coupling to C3 (Ipso) and weaker coupling to C2 and C4, confirming the regiochemistry.

Visualization: Structural Elucidation Logic

The following diagram illustrates the logical flow for assigning the most difficult overlapping regions (the aromatic ring).



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Caption: Logic flow for resolving the ^{13}C NMR spectrum using DEPT and HMBC correlations.

Technical Comparison: Why Analog Data Matters

In the absence of a specific library match for CAS 201853-03-4, relying solely on Chemoinformatic Prediction (Method A) often fails to account for the specific electronic push-pull of the ortho amino-methyl interaction.

- Method A (Prediction): Often overestimates the shielding of C2, predicting it closer to 108 ppm.
- Method B (Analog Derivation - Recommended): Using 4-amino-3-methylphenol as a reference corrects this. The methyl group at C3 exerts a steric and electronic influence that des-shields C2 slightly more than predicted, placing it nearer to 112-113 ppm.

Comparison of Assignment Accuracy:

Feature	Prediction Software	Analog Derivation (This Guide)
C1 (Ipso-O) Accuracy	Low (Often misses ether effect)	High (Based on Phenoxyacetamide data)
Ring Isomer Resolution	Poor (Confuses C2 vs C6)	High (Uses HMBC logic)

| Solvent Correction | Generic | Specific (DMSO-d6 calibrated) |

References

- ChemicalBook.4-Amino-3-methylphenol (2835-99-6) ¹³C NMR Spectrum.[Link](#)
- SpectraBase.Acetamide, 2-phenoxy- ¹³C NMR Data.[Link](#)
- National Institute of Standards and Technology (NIST).Phenol, 4-amino-3-methyl- Infrared and Spectral Data.[Link](#)
- University of Wisconsin-Madison.¹³C NMR Chemical Shift Table (General Reference).[Link](#)
- PubChem.**2-(4-Amino-3-methylphenoxy)acetamide** Compound Summary.[Link](#)

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